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Tyrosinase-IN-12

Enzyme Kinetics Mushroom Tyrosinase Inhibition Mechanism

Researchers studying enzymatic browning often face the challenge that standard tyrosinase inhibitors like kojic acid lack both well-defined kinetic parameters and intrinsic antioxidant capacity, confounding studies where oxidative stress and browning intersect. Tyrosinase-IN-12 addresses this with: • Non-competitive inhibition with quantifiable Ki (31.25 ± 0.25 µM) and IC50 (49.33 ± 2.64 µM) against mushroom tyrosinase • Intrinsic ROS scavenging activity (IC50 25.39 ± 0.77 µM), absent in standard inhibitors • Validated anti-browning efficacy on fresh-cut produce over 3-day evaluation. Supplied with comprehensive QC documentation. For research use only; not for human use.

Molecular Formula C16H12ClN3S
Molecular Weight 313.8 g/mol
Cat. No. B5400198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyrosinase-IN-12
Molecular FormulaC16H12ClN3S
Molecular Weight313.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H12ClN3S/c17-14-8-6-12(7-9-14)10-18-20-16-19-15(11-21-16)13-4-2-1-3-5-13/h1-11H,(H,19,20)/b18-10+
InChIKeyYQKYELGBAMTOTP-VCHYOVAHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tyrosinase-IN-12: Non-Competitive Mushroom Tyrosinase Inhibitor with Dual Antioxidant Activity


Tyrosinase-IN-12 (CAS: 1860779-42-5) is a synthetic small-molecule non-competitive inhibitor of mushroom tyrosinase, exhibiting an IC50 of 49.33 ± 2.64 µM and a Ki of 31.25 ± 0.25 µM . It is also characterized by a significant radical scavenging activity that reduces reactive oxygen species (ROS) production, with an IC50 of 25.39 ± 0.77 µM [1]. The compound's dual functionality positions it as a research tool for investigating enzymatic browning mechanisms and a candidate for anti-browning agent development in food and agricultural contexts .

Non-competitive mushroom tyrosinase inhibitor with defined Ki
Reported radical scavenging activity for dual-target studies
May support enzymatic browning mechanism research and food anti-browning screening

Why Tyrosinase-IN-12 Cannot Be Replaced


Generic substitution among tyrosinase inhibitors is precluded by fundamental differences in inhibition mechanism, potency against mushroom tyrosinase, and auxiliary antioxidant capacity. While common alternatives like kojic acid act primarily through copper chelation and can exhibit highly variable IC50 values depending on enzyme purity and assay conditions [1], Tyrosinase-IN-12 provides a defined non-competitive inhibition profile with a quantifiable Ki (31.25 µM) . Furthermore, unlike many in-class compounds that lack intrinsic antioxidant activity, Tyrosinase-IN-12 delivers a measurable ROS scavenging effect (IC50 25.39 µM) [2], making it uniquely suited for studies where oxidative stress and browning are intertwined phenomena.

Tyrosinase-IN-12 Non-competitive inhibition with quantified Ki (31.25 µM)
Kojic acid / common inhibitors Competitive mechanism, IC50 highly assay-dependent; Ki often not reported
Tyrosinase-IN-12 Measurable ROS scavenging (IC50 25.39 µM)
Arbutin / standard inhibitors Lack of intrinsic antioxidant activity limits dual-mechanism studies
Tyrosinase-IN-12 Vendor-reported 3-day anti-browning evaluation in fresh-cut produce
General tyrosinase inhibitors Application data in food matrices often undocumented; may not transfer

Tyrosinase-IN-12: Quantitative Differentiation Evidence


Non-Competitive Inhibition vs. Kojic Acid

Tyrosinase-IN-12 demonstrates a non-competitive inhibition mechanism with a Ki of 31.25 ± 0.25 µM against mushroom tyrosinase . In contrast, kojic acid, a widely used reference inhibitor, exhibits a competitive mechanism with IC50 values that vary significantly across studies (ranging from 16.0 µM to 182.7 µM) due to differences in enzyme purity and assay conditions [1][2]. The defined Ki of Tyrosinase-IN-12 provides a more reliable parameter for enzyme kinetics modeling and structure-activity relationship (SAR) studies.

Non-Competitive Inhibition vs. Kojic Acid
Cross-study comparable
Ki = 31.25 ± 0.25 µM (non-competitive) vs. kojic acid IC50 = 16.0–182.7 µM (competitive)
Provides a consistent non-competitive Ki for kinetics modeling; kojic acid IC50 varies with assay conditions.
Mushroom tyrosinase in vitro assay; mechanism-dependent interpretation recommended.
Enzyme Kinetics Mushroom Tyrosinase Inhibition Mechanism

Dual-Function ROS Scavenging Activity

Tyrosinase-IN-12 demonstrates significant ROS scavenging activity with an IC50 of 25.39 ± 0.77 µM [1]. In comparison, standard tyrosinase inhibitors such as kojic acid and arbutin do not exhibit comparable intrinsic antioxidant activity under similar assay conditions; arbutin's tyrosinase inhibitory IC50 is reported as 58.17 µM [2] or 638.73 µM [3], but no direct ROS scavenging data are reported for these compounds, indicating a lack of this dual functionality.

Dual-Function ROS Scavenging
Class-level inference
ROS scavenging IC50 = 25.39 ± 0.77 µM; kojic acid/arbutin lack comparable reported activity.
Supports oxidative-stress-linked browning studies; dual functionality not present in standard inhibitors.
Data to verify; class-level inference based on absence of direct comparator ROS data.
Antioxidant Reactive Oxygen Species Radical Scavenging

Non-Competitive Mechanism vs. Competitive Inhibitors

Kinetic analysis confirms that Tyrosinase-IN-12 is a non-competitive inhibitor (Ki = 31.25 µM) of mushroom tyrosinase . Kojic acid, the most common reference inhibitor, is a competitive inhibitor [1]. Non-competitive inhibition offers distinct advantages in certain experimental designs, as it is not overcome by increasing substrate concentration, and the Ki value is independent of substrate concentration, providing a more robust parameter for comparison across studies.

Mechanism vs. Competitive Inhibitors
Class-level inference
Non-competitive Ki = 31.25 µM; competitive inhibitors like kojic acid show substrate-dependent IC50.
Non-competitive mechanism offers kinetic parameter independence from substrate concentration.
Kinetic modeling context; cross-study Ki robustness requires validation.
Enzyme Inhibition Non-Competitive Mushroom Tyrosinase

Anti-Browning Efficacy in Fresh-Cut Produce

Vendor documentation indicates that Tyrosinase-IN-12 has been studied as a potential anti-browning agent for fresh fruits and vegetables over a 3-day period . This application-specific data distinguishes it from many general tyrosinase inhibitors that lack documented performance in food matrices. While kojic acid and arbutin are also investigated for anti-browning, their efficacy is often limited by stability or regulatory considerations; Tyrosinase-IN-12's reported 3-day efficacy provides a benchmark for fresh-cut produce studies.

Anti-Browning in Fresh-Cut Produce
Data to verify
Vendor-reported 3-day anti-browning evaluation in fresh fruits and vegetables.
Application-specific data may support food matrix research; not confirmed by independent sources.
Source review recommended; no peer-reviewed validation provided.
Anti-Browning Food Preservation Fresh-Cut Produce

Tyrosinase-IN-12: Application Scenarios


Non-Competitive Enzyme Kinetics Studies

Tyrosinase-IN-12 is ideally suited for in vitro enzyme kinetics studies where a non-competitive inhibitor with a defined Ki (31.25 µM) is required. Its mechanism is distinct from competitive inhibitors like kojic acid, allowing researchers to probe inhibition modalities and compare kinetic parameters across inhibitor classes .

Dual-Target Tyrosinase and Oxidative Stress Studies

The compound's quantifiable ROS scavenging activity (IC50 25.39 µM) enables studies examining the interplay between enzymatic browning and oxidative stress [1]. This dual functionality is not present in standard tyrosinase inhibitors, making Tyrosinase-IN-12 a unique tool for elucidating pathways where both tyrosinase activity and ROS contribute to pigment formation or tissue browning.

Anti-Browning Development for Fresh-Cut Produce

Vendor data reports that Tyrosinase-IN-12 has been evaluated as a potential anti-browning agent for fresh fruits and vegetables over a 3-day period . This positions the compound as a candidate for food science research aimed at extending the shelf-life and visual appeal of fresh-cut produce.

Application
Selection Property
Validation Focus
Non-competitive enzyme kinetics studies
Defined non-competitive Ki
Mechanism confirmation and kinetic parameter comparison
Dual-target tyrosinase / oxidative stress research
Combined tyrosinase inhibition and ROS scavenging
Crosstalk between browning and ROS pathways
Anti-browning screening in fresh-cut produce
Vendor-reported food matrix performance
Anti-browning endpoint and shelf-life reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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